4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine
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Overview
Description
4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine is a heterocyclic organic compound It features an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms The compound also has a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an amino alcohol, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine
- 4,4-dimethyl-3-(4-chlorobenzenesulfonyl)-1,3-oxazolidine
- 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
4,4-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(14,15)13-9-16-8-12(13,2)3/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRJFQRHZMTDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2COCC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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